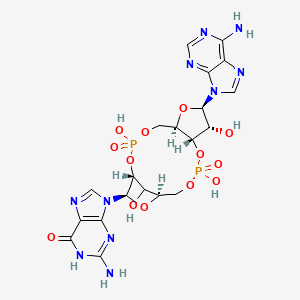

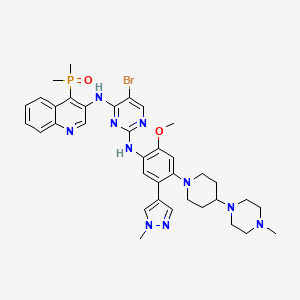

2',3'-cGAMP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

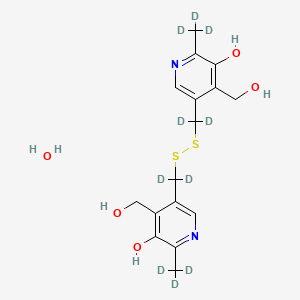

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate (2’,3’-cGAMP) is a cyclic dinucleotide that plays a crucial role in the innate immune response of mammalian cells. It is synthesized by the enzyme cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase (cGAS) in response to the presence of double-stranded DNA in the cytoplasm. This compound acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other immune-modulatory genes .

准备方法

Synthetic Routes and Reaction Conditions

The chemical synthesis of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves multiple steps and often results in low yields. One method involves the use of organic solvents and complex reaction conditions .

Industrial Production Methods

To achieve a more efficient and environmentally friendly production process, recombinant production methods have been developed. For instance, the murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase (mcGAS) can be expressed in Escherichia coli cells. The recombinant enzyme catalyzes the formation of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate, which is then secreted into the supernatant. Optimization of media composition, supplementation of divalent cations, and temperature control can significantly improve yields .

化学反应分析

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable cyclic structure.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the phosphate groups.

Common reagents and conditions used in these reactions include enzymes like phosphodiesterases and specific buffer solutions to maintain optimal pH levels. The major products formed from these reactions are Guanosine Monophosphate and Adenosine Monophosphate .

科学研究应用

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate has a wide range of scientific research applications:

Immunotherapy: It is being explored as a potential immunotherapeutic agent for cancer treatment due to its ability to activate the STING pathway.

Vaccine Adjuvants: The compound is used as an adjuvant to enhance the immune response to vaccines.

Antiviral Research: Its role in the innate immune response makes it a valuable tool in antiviral research.

Cancer Research: 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is studied for its ability to modulate the tumor microenvironment and enhance anti-tumor immunity.

作用机制

The mechanism of action of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves its synthesis by cGAS in response to cytosolic double-stranded DNA. The compound then binds to STING, a membrane protein located in the endoplasmic reticulum. This binding triggers the oligomerization and translocation of STING to the trans-Golgi network, initiating a signaling cascade that activates TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). The activation of these molecules leads to the production of type I interferons and other immune-modulatory genes .

相似化合物的比较

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is unique among cyclic dinucleotides due to its mixed linkage, consisting of both 2’→5’ and 3’→5’ phosphodiester bonds. This structure differentiates it from other cyclic dinucleotides like cyclic diguanosine monophosphate (c-diGMP) and cyclic diadenosine monophosphate (c-diAMP), which have canonical 3’→5’ linkages .

Similar Compounds

Cyclic diguanosine monophosphate (c-diGMP): A bacterial second messenger involved in biofilm formation and virulence.

Cyclic diadenosine monophosphate (c-diAMP): Another bacterial second messenger that regulates various physiological processes.

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate’s ability to activate the STING pathway and its role in the innate immune response make it a unique and valuable compound in scientific research .

属性

分子式 |

C20H24N10O13P2 |

|---|---|

分子量 |

674.4 g/mol |

IUPAC 名称 |

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10?,11-,12-,13-,18-,19-/m1/s1 |

InChI 键 |

XRILCFTWUCUKJR-WGKJRFPRSA-N |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)O)O)O |

规范 SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)

![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)

![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)